![molecular formula C22H34N4O3 B5669498 3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[(2-phenylethyl)amino]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B5669498.png)
3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[(2-phenylethyl)amino]carbonyl}piperidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multiple steps, including coupling reactions and the use of reagents like N,N-carbonyldiimidazole to join different chemical fragments derived from known antiepileptic drugs, showcasing the hybrid approach in drug design (Kamiński et al., 2016). Asymmetric synthesis methods, as described for related compounds, involve reductions and hydrogenolysis to yield the desired stereochemistry (Froelich et al., 1996).
Molecular Structure Analysis
The structural analysis of such compounds often involves X-ray crystallography to determine the conformation and stereochemistry of the molecule. For similar molecules, the arrangement of substituent groups and the overall molecular geometry have been crucial in determining their interaction with biological targets (Peeters et al., 1994).
Chemical Reactions and Properties
Compounds with the piperazine and piperidine moieties are known to undergo nucleophilic substitution reactions, bromination, and reductive amination, leading to the formation of various derivatives with potential antimicrobial and tuberculostatic activities (Mishriky & Moustafa, 2013). These reactions showcase the molecule's versatility in chemical transformations.
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability of compounds like "3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[(2-phenylethyl)amino]carbonyl}piperidin-3-yl)propanoic acid" are crucial for their application in drug formulation and delivery. The solubility and lipophilicity, determined by their structural features, affect their biological availability and interaction with biological membranes (Rautio et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids/bases, redox potential, and interaction with metal ions, are influenced by the functional groups present in the molecule. Studies on related compounds have focused on their binding affinity and selectivity towards biological targets, providing insights into their mechanism of action (Sadek et al., 2014).
properties
IUPAC Name |
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(2-phenylethylcarbamoyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-24-13-15-25(16-14-24)20-10-12-26(17-19(20)7-8-21(27)28)22(29)23-11-9-18-5-3-2-4-6-18/h2-6,19-20H,7-17H2,1H3,(H,23,29)(H,27,28)/t19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONLWITZCSRLDV-UXHICEINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.